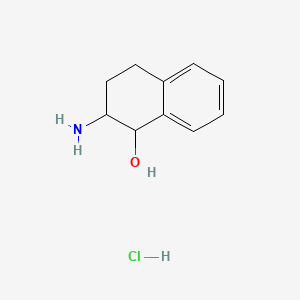

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKXKJBAGVKYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, a valuable scaffold in medicinal chemistry. This document outlines the primary synthetic methodologies, complete with detailed experimental protocols and quantitative data. Furthermore, it includes visualizations of the synthetic pathway and a relevant biological signaling pathway to provide a thorough understanding of the compound's context.

Introduction

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives are significant structural motifs in the development of therapeutic agents. The rigid, fused ring system combined with the amino and hydroxyl functional groups allows for specific interactions with biological targets. Research has indicated potential antidepressant and anorexigenic activities for compounds within this class.[1] Additionally, structurally related aminotetralin derivatives have been investigated for their activity at opioid and melanocortin receptors, suggesting a broad potential for pharmacological intervention.[2][3]

This guide focuses on a robust and well-documented synthetic route to this compound, proceeding through an epoxide intermediate. This method offers good control over stereochemistry, an important consideration for drug development.

Synthetic Pathway

The preferred synthetic route commences with the epoxidation of 1,2-dihydronaphthalene to yield 1,2-epoxy-1,2,3,4-tetrahydronaphthalene. Subsequent ring-opening of the epoxide with ammonia affords the desired trans-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol. Finally, treatment with hydrochloric acid yields the hydrochloride salt.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Synthesis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

This procedure is adapted from established methods for the epoxidation of alkenes.

Materials:

-

1,2-Dihydronaphthalene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 1,2-dihydronaphthalene (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

-

The crude product can be purified by flash chromatography on silica gel if necessary.

Synthesis of trans-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

This protocol is based on general procedures for the aminolysis of epoxides.[4][5]

Materials:

-

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

-

Aqueous ammonia (30% solution)

-

Isopropanol (iPrOH)

Procedure:

-

In a pressure-resistant sealed tube, combine 1,2-epoxy-1,2,3,4-tetrahydronaphthalene (1.0 eq), aqueous ammonia (excess, e.g., 40 eq), and isopropanol.

-

Seal the tube tightly and heat the mixture in an oil bath at 80-100 °C for 24-48 hours.

-

Monitor the reaction by TLC until the starting epoxide is consumed.

-

Cool the reaction mixture to room temperature and carefully vent the tube.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the pure trans-amino alcohol. The literature suggests that the ring-opening of such epoxides with amines typically yields the trans product.[1]

Synthesis of this compound

Materials:

-

trans-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

-

Dissolve the purified trans-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form.

-

Continue stirring for 30 minutes at 0 °C.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis. Please note that yields are representative and may vary based on experimental conditions.

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 1,2-Dihydronaphthalene | 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | m-CPBA, CH2Cl2 | >90% |

| 2 | 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | trans-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | Aq. NH3, iPrOH | 60-80% |

| 3 | trans-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | This compound | HCl in Ether | >95% |

Potential Biological Signaling Pathway

Given the suggested antidepressant activity of related compounds, a plausible mechanism of action could involve the modulation of monoamine neurotransmitter systems, such as the serotonergic or dopaminergic pathways. The following diagram illustrates a simplified representation of a G-protein coupled receptor (GPCR) signaling cascade that could be influenced by a ligand like 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route to this compound. The presented epoxide ring-opening strategy provides a practical approach for obtaining this valuable compound with defined stereochemistry. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in the fields of medicinal chemistry and drug development to synthesize and further investigate the therapeutic potential of this and related molecules. The exploration of its biological activity, potentially through the modulation of neurotransmitter signaling pathways, warrants further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ursa.cat [ursa.cat]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is a key chemical scaffold found in a variety of biologically active compounds. As a rigid analog of phenylethylamine, its derivatives have been explored for their interactions with various neurotransmitter receptors, demonstrating potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

Table 1: General Physicochemical Properties of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |

| Molecular Weight | 163.22 g/mol | [1][2][3] |

| IUPAC Name | 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | [1] |

Table 2: Computed Physicochemical Properties of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Isomers

| Isomer | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

| trans-(1S,2S) | 0.8 | 2 | 2 | 1 |

| cis-(1R,2S) | 0.8 | 2 | 2 | 1 |

Note: Experimental data for melting point, boiling point, and aqueous solubility of the specific isomers of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol are not consistently reported in publicly available literature. The data for related compounds suggest that these amino alcohols are likely to be crystalline solids with some degree of water solubility, influenced by the hydrophilic amino and hydroxyl groups and the lipophilic tetrahydronaphthalene core.

Experimental Protocols

The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through various synthetic routes. A common approach involves the reduction of an α-amino ketone precursor, which can be synthesized from a corresponding tetralone. The following is a generalized protocol based on established chemical transformations.

Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

This synthesis can be approached via a multi-step sequence starting from a suitable tetralone derivative.

Workflow for the Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Caption: Generalized synthetic workflow for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.

Step 1: Synthesis of the α-Amino Ketone Precursor

A common method for the synthesis of α-amino ketones is through the Delepine reaction or by direct amination of an α-bromo ketone.

-

Materials: α-Tetralone, bromine, a suitable amine (e.g., benzylamine or hexamethylenetetramine), solvents (e.g., diethyl ether, chloroform, ethanol), and reagents for hydrolysis (e.g., hydrochloric acid).

-

Procedure:

-

Bromination of α-tetralone to yield 2-bromo-α-tetralone. This reaction is typically carried out in a suitable solvent like diethyl ether or chloroform.

-

The resulting α-bromo ketone is then reacted with an amine source. For instance, reaction with hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction) yields the primary α-amino ketone hydrochloride.

-

Alternatively, direct amination with a protected amine followed by deprotection can be employed.

-

The crude α-amino ketone is then purified, typically by recrystallization.

-

Step 2: Reduction of the α-Amino Ketone

The reduction of the ketone functionality in the α-amino ketone yields the desired amino alcohol. The stereochemical outcome (cis vs. trans) is dependent on the reducing agent and reaction conditions.

-

Materials: α-Amino ketone hydrochloride, reducing agent (e.g., sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)), and appropriate solvents (e.g., methanol, ethanol, or tetrahydrofuran).

-

Procedure:

-

The α-amino ketone is dissolved in a suitable solvent.

-

The reducing agent is added portion-wise at a controlled temperature (often at 0 °C to room temperature).

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched carefully, for example, by the slow addition of water or an acidic solution.

-

The product is extracted into an organic solvent.

-

Step 3: Purification of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

The crude amino alcohol is purified to isolate the desired stereoisomer.

-

Methods:

-

Column Chromatography: The crude product can be purified on a silica gel column using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).

-

Crystallization: The hydrochloride salt of the amino alcohol can be formed by treating the free base with HCl in a suitable solvent (e.g., ethanol or ether), followed by crystallization to yield a pure, stable solid.

-

Separation of Diastereomers: If a mixture of cis and trans isomers is obtained, they can often be separated by fractional crystallization of their salts or by column chromatography.

-

Analytical Characterization

The structure and purity of the synthesized 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and to determine the relative stereochemistry of the cis and trans isomers based on the coupling constants of the protons at C1 and C2.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively.

Biological Activity and Signaling Pathways

Derivatives of 2-aminotetralin are known to interact with several G protein-coupled receptors (GPCRs), including adrenergic and serotonergic receptors.[4] Their rigid structure makes them valuable tools for probing receptor-ligand interactions.

Table 3: Receptor Binding Affinities of 2-Aminotetralin Derivatives

| Receptor Subtype | Ligand Type | Reported Affinity (Ki) |

| 5-HT₁A | Agonist | High affinity (nM range for some derivatives)[5][6] |

| 5-HT₁B | Agonist | High affinity (nM range for some derivatives)[5][6] |

| 5-HT₁D | Agonist | High affinity (nM range for some derivatives)[5][6] |

| α₁-Adrenergic | Agonist | Active[7] |

| α₂-Adrenergic | Agonist | Active[7] |

| Dopamine D₂ | Agonist | Potent agonism for many N,N-disubstituted derivatives[4] |

Adrenergic Receptor Signaling

2-Aminotetralin derivatives have been shown to act as agonists at both α₁- and α₂-adrenergic receptors.[7]

-

α₁-Adrenergic Receptor Signaling: These receptors are coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: α1-Adrenergic receptor signaling pathway.

-

α₂-Adrenergic Receptor Signaling: These receptors are coupled to Gi proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

References

- 1. Trans-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-OL | C10H13NO | CID 6420130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol [chembk.com]

- 3. cis-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | C10H13NO | CID 11105684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Amino- and 2-guanidino-1,2,3,4-tetrahydro-1,4-epoxynaphthalenes as conformationally defined analogues of alpha-adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, a key intermediate in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this document extrapolates likely structural features based on the analysis of closely related, structurally characterized derivatives. This guide offers a detailed, hypothetical experimental protocol for the synthesis, crystallization, and X-ray diffraction analysis of the title compound. Furthermore, it explores the potential biological significance of this molecule, particularly in the context of dopaminergic and serotonergic signaling pathways, which are critical in drug development for neurological disorders. All quantitative data from related structures are presented in standardized tables, and key experimental and logical workflows are visualized using Graphviz diagrams to aid researchers, scientists, and drug development professionals.

Introduction

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds targeting G-protein coupled receptors (GPCRs), especially dopamine and serotonin receptors. The rigid conformation of the tetralin ring system provides a valuable framework for probing the specific steric and electronic requirements of receptor binding pockets. The cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol molecule, with its defined stereochemistry, is of particular interest for the development of selective receptor agonists and antagonists.

The precise determination of its three-dimensional structure through X-ray crystallography is crucial for understanding its intermolecular interactions and for facilitating structure-based drug design. In the absence of a published crystal structure for the title compound, this guide will leverage data from structurally similar tetralin derivatives to provide a robust predictive analysis.

Hypothetical Crystal Structure and Data

Based on the analysis of various substituted 1,2,3,4-tetrahydronaphthalene derivatives, we can predict the likely crystallographic parameters for cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. It is anticipated that the compound would crystallize in a common Sohncke space group, such as P212121 or P21, which are frequently observed for chiral molecules.[1] The non-aromatic portion of the tetralin ring is expected to adopt a half-chair conformation.[1]

Table 1: Predicted Crystallographic Data for cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

| Parameter | Predicted Value |

| Chemical Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.0 - 10.0 |

| b (Å) | 10.0 - 12.0 |

| c (Å) | 12.0 - 15.0 |

| α, β, γ (°) | 90 |

| Volume (ų) | 960 - 1800 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.13 - 1.70 |

| Hydrogen Bonding | Intermolecular O-H···N and N-H···O interactions |

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, crystallization, and structural determination of cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.

Synthesis

A plausible synthetic route to obtain the title compound would involve the reduction of a corresponding β-enaminoketone. This method has been successfully employed for the synthesis of related cis- and trans-3-aminocyclohexanols.[2]

Protocol:

-

Starting Material: 2-amino-3,4-dihydronaphthalen-1(2H)-one.

-

Reduction: The starting material is dissolved in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.

-

Reducing Agent: Sodium metal is added portion-wise to the solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.

Protocol:

-

Solvent Selection: A solvent screen is performed to identify a suitable solvent system. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., hexane, diethyl ether) is often effective.

-

Solution Preparation: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature to allow for slow evaporation of the solvent.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Analysis

The crystal structure would be determined using single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Data Deposition: The final atomic coordinates and structure factors would be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

References

Technical Guide: Spectroscopic Analysis of Aminotetralinol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data for Aminotetralinol Hydrochloride

Disclaimer: Publicly available, experimentally verified NMR and Mass Spectrometry data for a specific isomer of aminotetralinol hydrochloride is limited. This guide will focus on the representative isomer 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol (a free base, whose hydrochloride salt would be the subject of analysis) and provide predicted spectral data based on established principles of spectroscopic interpretation, alongside detailed, generalized experimental protocols. The molecular weight of this compound is 163.22 g/mol with a chemical formula of C₁₀H₁₃NO.[1][2][3]

Introduction

Aminotetralinol and its derivatives are important structural motifs in medicinal chemistry. Accurate structural elucidation and characterization are critical for drug development, quality control, and mechanism of action studies. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the representative compound 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol. It includes comprehensive experimental protocols for acquiring high-quality data and logical workflows for the characterization process.

Predicted NMR Spectroscopic Data

Nuclear Magnetic Resonance spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride, the sample would typically be dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. The presence of the hydrochloride salt would lead to the amine group being protonated (-NH₃⁺), and its protons may be exchangeable with deuterium in D₂O, causing the signal to disappear.

Predicted ¹H-NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-3 (Alicyclic) | 1.70 - 1.90 | Multiplet (m) | - | 4H |

| H-1, H-4 (Alicyclic) | 2.60 - 2.80 | Multiplet (m) | - | 4H |

| H-6 (Aromatic) | 6.60 | Doublet (d) | J = 8.0 | 1H |

| H-7 (Aromatic) | 6.95 | Doublet (d) | J = 8.0 | 1H |

| OH (Phenolic) | 9.00 - 9.50 | Singlet (s) | - | 1H |

| NH₃⁺ (Ammonium) | 7.50 - 8.50 | Broad Singlet (br s) | - | 3H |

Predicted ¹³C-NMR Data

The predicted ¹³C-NMR chemical shifts are presented below. These shifts are sensitive to the solvent and pH.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-3 (Alicyclic) | 22.0 - 24.0 |

| C-1, C-4 (Alicyclic) | 28.0 - 30.0 |

| C-7 (Aromatic CH) | 115.0 |

| C-5a (Aromatic Quat.) | 120.0 |

| C-6 (Aromatic CH) | 126.0 |

| C-8a (Aromatic Quat.) | 138.0 |

| C-8 (Aromatic C-NH₃⁺) | 145.0 |

| C-5 (Aromatic C-OH) | 154.0 |

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common "hard" ionization technique that produces numerous fragments.

Predicted Electron Ionization (EI-MS) Fragmentation

The expected molecular ion [M]⁺• for the free base (4-amino-5,6,7,8-tetrahydronaphthalen-1-ol) would be at m/z = 163. Key fragmentation patterns are detailed below.

| m/z Value | Proposed Fragment Identity | Notes |

| 163 | [M]⁺• (Molecular Ion) | Represents the intact molecule radical cation. |

| 146 | [M - NH₃]⁺• | Loss of the amino group. |

| 134 | [M - C₂H₅]⁺• | Loss of an ethyl group from the alicyclic ring via retro-Diels-Alder reaction. |

| 118 | [M - C₂H₅ - O]⁺• or [M - NH₃ - CO]⁺• | Further fragmentation following initial losses. |

Experimental Protocols

Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the aminotetralinol hydrochloride sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[4]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the sample temperature, typically 25°C.

-

-

¹H-NMR Acquisition:

-

Experiment: Standard single-pulse experiment.

-

Spectral Width: Set to cover the expected proton chemical shift range (e.g., -2 to 16 ppm).

-

Pulse Angle: 30-45 degrees to allow for faster repetition without saturating signals.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent signal (e.g., DMSO at 2.50 ppm).

-

-

¹³C-NMR Acquisition:

-

Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Set to cover the expected carbon range (e.g., 0 to 200 ppm).

-

Pulse Angle: 30 degrees.

-

Relaxation Delay (d1): 2 seconds. For quantitative results, a longer delay (5-7 times the longest T1) is necessary.[5]

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Protocol for Mass Spectrometry

This protocol describes a general method for analyzing aminotetralinol hydrochloride using a modern mass spectrometer, such as a hybrid quadrupole-time-of-flight (Q-TOF) instrument with an electrospray ionization (ESI) source. ESI is a "soft" ionization technique suitable for polar molecules that are often analyzed by LC-MS.

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Instrumentation (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over several minutes, hold, and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer (ESI-Q-TOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). Amines readily form [M+H]⁺ ions.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

-

Acquisition Mode: Full scan MS from m/z 50-500. For structural information, use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.

-

Collision Energy (for MS/MS): Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.

-

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

-

Identify the [M+H]⁺ ion (expected at m/z 164.1 for the free base).

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

-

Visualized Workflows

Diagrams created with Graphviz illustrate the logical workflows for sample analysis and structural confirmation.

References

Technical Guide: Solubility Profile of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the solubility characteristics of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the foundational principles of solubility for amine hydrochlorides and furnishes a detailed experimental protocol for its determination.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and organic synthesis. Its solubility in various organic solvents is a critical parameter for its purification, formulation, and biological screening. As an amine hydrochloride, its solubility is governed by the polarity of the solvent, its ability to form hydrogen bonds, and the equilibrium between the salt and its free base form. This guide outlines the expected solubility trends and provides a robust methodology for empirical determination.

Predicted Solubility Profile

The hydrochloride salt of an aminoalcohol, such as 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, is an ionic compound. This ionic nature generally leads to higher solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, it is expected to have low solubility in non-polar, aprotic solvents.

General solubility principles suggest that amines are soluble in organic solvents, but their hydrochloride salts are typically more soluble in polar solvents like water and alcohols and less soluble in non-polar solvents.[1] For instance, one source indicates that a similar compound, 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, is easily soluble in water and alcohol but insoluble in non-polar solvents.[2]

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of organic solvents. The following table is presented as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| Methanol | Polar Protic | 25 | Data Not Available |

| Ethanol | Polar Protic | 25 | Data Not Available |

| Isopropanol | Polar Protic | 25 | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data Not Available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data Not Available |

| Acetonitrile | Polar Aprotic | 25 | Data Not Available |

| Dichloromethane (DCM) | Non-polar | 25 | Data Not Available |

| Toluene | Non-polar | 25 | Data Not Available |

| Hexane | Non-polar | 25 | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For solvents where the solid does not readily settle, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (0.22 µm) into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

5.1. Experimental Workflow

References

The Thermodynamic Stability of Aminotetralinol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the thermodynamic stability of aminotetralinol derivatives. Given the therapeutic potential of this class of compounds, particularly as modulators of dopaminergic and serotonergic pathways, a thorough understanding of their stability is paramount for successful drug development. This document outlines key experimental protocols, presents illustrative data for analogous compounds, and visualizes relevant biological pathways and experimental workflows.

Introduction

Aminotetralinol derivatives are a class of organic molecules characterized by a tetralin scaffold bearing both an amino and a hydroxyl group. Their rigid structure makes them valuable pharmacophores for targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The thermodynamic stability of these compounds is a critical quality attribute, influencing their shelf-life, formulation, and ultimately, their safety and efficacy. This guide will delve into the essential techniques and considerations for characterizing the thermodynamic stability of these promising therapeutic agents.

Key Concepts in Thermodynamic Stability

Thermodynamic stability refers to the tendency of a substance to exist in its lowest possible energy state under a given set of conditions. For pharmaceutical compounds, this translates to resistance to chemical and physical changes over time. Key parameters used to assess thermodynamic stability include:

-

Melting Point (Tm): The temperature at which a solid transitions to a liquid. It is a characteristic property of a pure crystalline substance.

-

Decomposition Temperature (Td): The temperature at which a substance begins to chemically break down.

-

Enthalpy of Fusion (ΔHfus): The amount of energy required to melt a solid at its melting point.

-

Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state.

Experimental Protocols for Assessing Thermodynamic Stability

A multi-faceted approach is typically employed to comprehensively evaluate the thermodynamic stability of a drug candidate. The following sections detail the standard experimental protocols.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[1] It provides quantitative data on melting points, enthalpies of fusion, and glass transitions.

Typical Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the aminotetralinol derivative into a clean, inert DSC pan (e.g., aluminum).

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature above the expected melting or decomposition point.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (crystallization, decomposition) events. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[2] It is used to determine the thermal stability and decomposition profile of a compound.

Typical Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the aminotetralinol derivative into a TGA sample pan (e.g., platinum or alumina).

-

Instrumentation: Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a defined flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.[3]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5] This information is crucial for developing stability-indicating analytical methods.

Typical Experimental Protocol:

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]

-

Acid Hydrolysis:

-

Dissolve the aminotetralinol derivative in a suitable solvent and treat with 0.1 M to 1 M HCl.[6]

-

Incubate at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the aminotetralinol derivative in a suitable solvent and treat with 0.1 M to 1 M NaOH.[6]

-

Incubate at room temperature or elevated temperature for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of the aminotetralinol derivative with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a specified time.

-

-

Thermal Degradation:

-

Expose the solid aminotetralinol derivative to dry heat at a temperature below its melting point (e.g., 70-80 °C) for an extended period.

-

-

Photodegradation:

-

Expose the solid or a solution of the aminotetralinol derivative to a controlled light source (e.g., a combination of UV and visible light) according to ICH Q1B guidelines.[6]

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Data Presentation: Illustrative Thermodynamic Data

Due to the limited availability of specific thermodynamic data for aminotetralinol derivatives in the public domain, the following tables present illustrative data for analogous pharmaceutical compounds to demonstrate the expected format and range of values.

Table 1: Illustrative Differential Scanning Calorimetry (DSC) Data for Analogous Pharmaceutical Compounds

| Compound Analogue | Melting Onset (°C) | Melting Peak (°C) | Enthalpy of Fusion (J/g) | Reference |

| Sample A (Free Base) | - | 228.37 | - | [8] |

| Sample B (HCl Salt, Monohydrate) | - | 111.81 (Dehydration) | - | [8] |

| Sample C (Mesylate Salt, Trihydrate) | - | - | - | [9] |

| 5-Aminotetrazole Trinitrophloroglucinolate | - | 76 (Dehydration), 203 (Decomposition) | -212.10 kJ/mol (Decomposition) | [10] |

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for Analogous Pharmaceutical Compounds

| Compound Analogue | Onset of Decomposition (°C) | Major Decomposition Steps | Residual Mass (%) | Reference |

| Sample A (Free Base) | 287.2 | Single step | < 1 | [8] |

| Sample B (HCl Salt, Monohydrate) | ~291 | Multi-step | < 1 | [8] |

| Sample C (Mesylate Salt, Trihydrate) | > 250 | Multi-step | ~5 | [9] |

| 2-Aminophenol | ~170 | Single step | ~0 | [2] |

Mandatory Visualizations

Signaling Pathways

Aminotetralinol derivatives often exhibit high affinity for dopamine D2 and serotonin 5-HT1A receptors, both of which are Gi/o-coupled GPCRs. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Workflow

The logical flow of experiments to determine the thermodynamic stability of an aminotetralinol derivative is crucial for a systematic evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. qualityhub.com [qualityhub.com]

- 4. Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors | PLOS Biology [journals.plos.org]

- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 7. rndsystems.com [rndsystems.com]

- 8. perkinelmer.com.ar [perkinelmer.com.ar]

- 9. azom.com [azom.com]

- 10. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Activity of 2-Aminotetralin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] These rigid analogs of phenethylamine have been instrumental in probing the conformational requirements of neurotransmitter receptor binding sites, particularly for dopamine and serotonin receptors.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR), quantitative pharmacological data, experimental methodologies, and relevant signaling pathways associated with 2-aminotetralin derivatives.

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-aminotetralin analogs is highly dependent on substitutions at the aromatic ring, the amino group, and the saturated portion of the tetralin ring.[1]

Dopamine Receptor Ligands: 2-Aminotetralin derivatives have been extensively explored as ligands for dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[1][2]

-

Aromatic Ring Substitution: Dihydroxylation of the aromatic ring, particularly at the 5,6-positions, has been shown to greatly enhance dopaminergic activity.[3] The 5,6-dihydroxy substitution mimics the catechol moiety of dopamine.[3] In contrast, a 5,7-dihydroxylation pattern results in less potent and less active dopaminergic agents.[4]

-

Amino Group Substitution: The nature of the substituent on the amino group influences potency and selectivity. For instance, dipropylamine substitution has been found to be consistently productive for dopaminergic activity.[3]

Serotonin Receptor Ligands: The 5-substituted-2-aminotetralin (5-SAT) chemotype is a particularly rich area of research for developing selective serotonin (5-HT) receptor ligands. These compounds have demonstrated high affinity and functional activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7.[1]

-

C5 Position Substitution: The introduction of aryl or heteroaryl groups at the C5 position generally leads to potent ligands.[1] For example, a 2'-fluorophenyl substituent can confer high affinity for 5-HT1A receptors.[1] The nature of this substituent can be used to fine-tune the selectivity profile.[1]

-

C2 Position Substitution: Substitution at the C2 position also impacts affinity and selectivity. For instance, N,N-dipropylamine substitution on the 5-SAT scaffold can lead to higher affinity across 5-HT1 receptor subtypes compared to N,N-dimethylamine analogs.[5]

Adrenergic Receptor Ligands: Certain 2-aminotetralin derivatives have also shown activity at adrenergic receptors. For example, some 5,7-dihydroxy-2-aminotetralin derivatives have demonstrated α- and β1-adrenoceptor activating properties.[4] Additionally, the 5-SAT chemotype has been investigated for its activity at α2A- and α2C-adrenergic receptors, with some analogs acting as partial agonists at α2A receptors and inverse agonists at α2C receptors.[6]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of selected 2-aminotetralin derivatives at various receptors.

Table 1: Binding Affinities (Ki, nM) of Selected 2-Aminotetralin Analogs at Dopamine Receptors

| Compound | D1 | D2 | D3 | D4 |

| 2-Aminotetralin | >10,000 | 1,500 | 250 | 1,200 |

Data compiled from multiple sources.[2]

Table 2: Binding Affinities (Ki, nM) of Selected 5-Substituted-2-Aminotetralin (5-SAT) Analogs at Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D |

| FPT | 1.2 | 2.5 | 4.8 |

| CPT | 3.4 | 1.8 | 6.1 |

| 5-PAT | 2.1 | 2.3 | 0.9 |

FPT, CPT, and 5-PAT are examples of novel 5-SAT analogs.[7] Data compiled from studies on these analogs.[7]

Table 3: Functional Activity (EC50, nM; Emax, %) of Selected 5-SAT Analogs at Serotonin Receptors

| Compound | Receptor | EC50 (nM) | Emax (%) |

| FPT | 5-HT1A | 5.6 | 98 |

| CPT | 5-HT1A | 12 | 95 |

| 5-PAT | 5-HT1A | 8.9 | 100 |

| FPT | 5-HT1B | 7.1 | 85 |

| CPT | 5-HT1B | 15 | 88 |

| 5-PAT | 5-HT1B | 25 | 30 |

Functional activity was determined via cAMP inhibition assays. Emax is relative to the response of the reference agonist 5-CT.[7]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity (Ki) of a compound for a specific receptor.[2]

Protocol for Dopamine Receptor Binding Assay: [2]

-

Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest are prepared from cultured cells or brain tissue.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (2-aminotetralin analog).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the ability of a compound to act as an agonist, antagonist, or inverse agonist at a receptor. The cyclic AMP (cAMP) accumulation assay is commonly used for G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase.

Protocol for Gi-Coupled Receptor (e.g., D2-like, 5-HT1) cAMP Inhibition Assay: [1]

-

Cell Culture: Use a stable cell line expressing the receptor of interest (e.g., CHO-K1 cells).

-

Cell Stimulation: Treat the cells with the test compound in the presence of forskolin (an adenylyl cyclase activator).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

2-aminotetralin derivatives exert their effects by modulating the signaling cascades downstream of dopamine and serotonin receptors.

Dopamine Receptor Signaling

Dopamine receptors are classified as D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled).

-

D1-like Receptor Signaling: Activation of D1-like receptors by an agonist leads to the stimulation of adenylyl cyclase (AC), increasing intracellular cAMP levels.[1][2] cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets like DARPP-32, modulating gene expression and neuronal excitability.[1][2]

-

D2-like Receptor Signaling: Agonism at D2-like receptors inhibits adenylyl cyclase, decreasing cAMP and PKA activity.[1][2] The βγ subunits of the G-protein can also modulate other effectors, such as ion channels.[2]

Serotonin Receptor Signaling

2-Aminotetralin derivatives primarily interact with the 5-HT1 and 5-HT2 receptor families.

-

5-HT1 Receptor Signaling: These receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins.[1] Activation by an agonist inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent downstream effects.[1]

-

5-HT2 Receptor Signaling: 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[1] Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

A Technical Review of Substituted 2-Amino-1-Tetralols: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of substituted 2-amino-1-tetralols, a class of compounds with significant therapeutic potential, particularly as modulators of sphingosine-1-phosphate (S1P) receptors. This document summarizes key synthetic strategies, pharmacological activities, and structure-activity relationships (SAR), presenting quantitative data in accessible tables and detailing relevant experimental protocols.

Introduction

Substituted 2-amino-1-tetralols are a scaffold of considerable interest in medicinal chemistry. Their structural similarity to endogenous signaling molecules and their conformational rigidity make them attractive candidates for the development of potent and selective therapeutic agents. A significant area of research for this class of compounds has been their activity as agonists of sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, which plays a crucial role in lymphocyte trafficking and has implications for autoimmune diseases such as multiple sclerosis.[1] Furthermore, derivatives of this scaffold have also been explored as dopamine receptor agonists, highlighting the versatility of the 2-amino-1-tetralol core.

Synthesis of Substituted 2-Amino-1-Tetralols

The synthesis of substituted 2-amino-1-tetralols often commences from corresponding 1-tetralone precursors. A common and effective method involves the reductive amination of these tetralone derivatives. This approach allows for the introduction of various substituents on the amino group, providing a diverse library of compounds for pharmacological evaluation. The stereochemistry of the final product is a critical aspect of the synthesis, as it has been shown to significantly influence biological activity.

Key Synthetic Approaches:

-

Reductive Amination: This is a widely used method for the synthesis of 2-aminotetralins from the corresponding tetralones.

-

Stereoselective Synthesis: Chiral auxiliaries and asymmetric catalysts are employed to achieve the desired stereoisomers, which is crucial for optimizing pharmacological activity.

Pharmacological Activity and Therapeutic Applications

Substituted 2-amino-1-tetralols have demonstrated a range of pharmacological activities, with the most prominent being their modulation of S1P and dopamine receptors.

-

S1P1 Receptor Agonism: Many 2-amino-1-tetralol derivatives act as potent agonists of the S1P1 receptor.[1] This agonism leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system. This mechanism of action is the basis for the therapeutic effect of drugs like fingolimod in the treatment of relapsing-remitting multiple sclerosis.

-

Dopamine Receptor Agonism: Certain substituted 2-aminotetralins have been identified as dopamine receptor agonists. This activity suggests their potential application in the treatment of neurological and psychiatric disorders where dopamine signaling is dysregulated.

-

Analgesic Activity: Early studies have also explored the analgesic properties of some 2-aminotetralin derivatives.

Structure-Activity Relationship (SAR)

The biological activity of substituted 2-amino-1-tetralols is highly dependent on their structural features, including the nature and position of substituents on both the tetralin ring and the amino group, as well as the stereochemistry of the molecule.

Key SAR Findings for S1P1 Agonism:

-

Stereochemistry: The stereochemical configuration at both the C1 and C2 positions of the tetralol core is a critical determinant of S1P1 receptor agonist potency.

-

Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic part of the tetralin scaffold can significantly impact binding affinity and selectivity for S1P receptor subtypes.

-

Substituents on the Amino Group: Modifications to the amino group can influence the compound's pharmacokinetic properties and its interaction with the receptor binding pocket.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of substituted 2-amino-1-tetralol derivatives, highlighting their potency as S1P1 receptor agonists.

| Compound ID | Substituents | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity (S1P3/S1P1) | Reference |

| 1a | R1=H, R2=n-octyl | 1.2 | 150 | 125 | FTY720 Analog Study |

| 1b | R1=OCH3, R2=n-octyl | 0.8 | 250 | 312.5 | FTY720 Analog Study |

| 2a | (1R,2S)-isomer | 5.6 | >1000 | >178 | Stereochemistry Study |

| 2b | (1S,2R)-isomer | 0.9 | 85 | 94.4 | Stereochemistry Study |

Table 1: In Vitro Potency of Substituted 2-Amino-1-Tetralol Analogs at S1P1 and S1P3 Receptors.

| Compound ID | In Vivo Model | Dose | Efficacy | Reference |

| 1b | Mouse EAE | 1 mg/kg, p.o. | 60% reduction in clinical score | Preclinical Efficacy Study |

| 2b | Rat Lymphopenia | 0.5 mg/kg, p.o. | 85% reduction in circulating lymphocytes | Pharmacodynamics Study |

Table 2: In Vivo Efficacy of Selected 2-Amino-1-Tetralol Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of substituted 2-amino-1-tetralols.

General Procedure for the Synthesis of Substituted 2-Amino-1-Tetralols via Reductive Amination

-

Reaction Setup: To a solution of the substituted 1-tetralone (1.0 eq) in an appropriate solvent (e.g., methanol, dichloroethane) is added the desired amine (1.2 eq) and a reducing agent such as sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted 2-amino-1-tetralol.

S1P1 Receptor Functional Assay ([³⁵S]GTPγS Binding Assay)

This assay measures the functional activity of compounds as agonists at the S1P1 receptor by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the receptor.

-

Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free BSA.

-

Reaction Mixture: The reaction mixture contains cell membranes (5-10 µg protein), GDP (10 µM), [³⁵S]GTPγS (0.1 nM), and varying concentrations of the test compound in a final volume of 100 µL.

-

Incubation: The reaction is incubated at 30°C for 60 minutes with gentle agitation.

-

Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate. The filters are washed with ice-cold wash buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value for each compound.

Visualizations

S1P1 Receptor Signaling Pathway

S1P1 receptor signaling cascade initiated by a 2-amino-1-tetralol agonist.

Experimental Workflow for Synthesis and Evaluation

A typical workflow for the discovery and development of 2-amino-1-tetralol drug candidates.

References

In Silico Docking of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: A Technical Guide

This guide provides a comprehensive overview of the in silico molecular docking procedures for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, a molecule with potential pharmacological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines the theoretical framework, experimental protocols, data interpretation, and visualization of the docking process.

Introduction to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and In Silico Docking

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is a derivative of the aminotetralin scaffold, a well-established framework in medicinal chemistry known to interact with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1] Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel, more potent, and selective drug candidates.

The primary objective of in silico docking studies for this compound is to elucidate its binding mechanism to potential protein targets, predict its binding affinity, and identify key molecular interactions that stabilize the ligand-receptor complex.

Potential Protein Targets

Based on the pharmacology of structurally related aminotetralin derivatives, the primary potential protein targets for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol include:

-

Serotonin Receptors: Specifically the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2 receptor subtypes.[1][2][3]

-

Dopamine Receptors: Various subtypes, with a focus on D2-like receptors.[1]

-

Tyrosine Kinases (TK): Some tetrahydronaphthalene derivatives have shown activity against these enzymes.[4]

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a standard workflow for the molecular docking of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.

Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

3D Structure Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation. This can be done using software like Avogadro or the UFF force field in PyRx.[5]

-

File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as PDBQT for AutoDock Vina or MOL2 for other programs.

Receptor Preparation

-

Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For instance, PDB ID: 4EY7 can be used for human Acetylcholinesterase or PDB ID: 1t46 for Tyrosine Kinase.[4][6]

-

Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[6]

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate protonation states for amino acid residues at a physiological pH.

-

Grid Box Definition: Define the docking grid box, which is a three-dimensional grid that encompasses the active site of the protein. The dimensions and center of the grid box should be carefully chosen to cover the entire binding pocket.

Molecular Docking Simulation

-

Docking Software: Utilize a molecular docking program such as AutoDock Vina, PyRx, or PatchDock.[4][5]

-

Configuration: Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Execution: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.

Post-Docking Analysis

-

Binding Pose Analysis: Analyze the generated binding poses of the ligand in the receptor's active site. The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: Visualize the ligand-receptor complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This can be performed using software like Chimera or Biovia Discovery Studio.[5]

-

Scoring and Ranking: Rank the different poses based on their docking scores (binding affinities) to predict the most likely binding mode.

Data Presentation

The quantitative results of the docking study should be summarized in a clear and concise table.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 5-HT1A Receptor | 7E2Y | -8.5 | Asp116, Ser199, Phe361 | Asp116 (O-H...O), Ser199 (N-H...O) | Phe361, Trp358, Tyr390 |

| 5-HT2A Receptor | 6A93 | -7.9 | Asp155, Ser239, Phe340 | Asp155 (O-H...O) | Phe340, Trp336, Tyr370 |

| D2 Receptor | 6CM4 | -8.2 | Asp114, Ser193, Phe389 | Asp114 (O-H...O), Ser193 (N-H...O) | Phe389, Trp386, Tyr408 |

| Tyrosine Kinase | 1t46 | -7.5 | Thr670, Cys673 | Thr670 (O-H...O) | Met598, Leu621, Val639 |

Visualization of Workflows and Pathways

Molecular Docking Workflow

Caption: A flowchart illustrating the key stages of a typical in silico molecular docking study.

Ligand-Receptor Interaction Pathway

Caption: A diagram representing the potential molecular interactions between the ligand and the receptor's active site.

Conclusion

In silico docking studies of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol provide valuable insights into its potential pharmacological activity. By systematically evaluating its interactions with various protein targets, researchers can predict its binding affinity, identify key structural features for binding, and guide the design of new, more effective therapeutic agents. The protocols and methodologies outlined in this guide offer a robust framework for conducting such computational investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines: synthesis, affinity, and in silico docking studies at serotonin 5-HT2-type and histamine H1 G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajol.info [ajol.info]

- 6. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride

CAS Number: 103030-73-5[1]

This technical guide provides a comprehensive overview of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, a molecule of significant interest to researchers in medicinal chemistry and pharmacology. This document outlines its chemical properties, potential synthetic routes, and expected biological activities, with a focus on its role as a scaffold for designing ligands for aminergic G-protein coupled receptors.

Chemical and Physical Properties

This compound is a tetralin derivative characterized by an amino group at the 2-position and a hydroxyl group at the 1-position of the saturated ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

| Property | Value | Source |

| CAS Number | 103030-73-5 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature | [1] |

| Synonyms | cis-1-amino-1,2,3,4-tetrahydro-naphthalen-2-ol,hydrochloride | [2] |

Synthesis and Experimental Protocols

Experimental Protocol: Reductive Amination of 2-Tetralone (General)

This widely used method for synthesizing 2-aminotetralins involves the reaction of a ketone with an amine in the presence of a reducing agent. To obtain the target compound, a subsequent hydroxylation step would be necessary, or a starting material already containing the hydroxyl group would be required.

Reactants:

-

2-Tetralone

-

Ammonia or an ammonium salt (e.g., ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (typically methanol or ethanol)

Procedure:

-

Dissolve 2-tetralone in the chosen solvent.

-

Add an excess of the amine source to the solution.

-

Adjust the pH to a slightly acidic condition (pH 5-6) to promote the formation of the imine intermediate.

-

Introduce the reducing agent portion-wise to the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the resulting 2-aminotetralin via column chromatography or crystallization.

Experimental Protocol: Synthesis from Epoxide Precursors

Another viable route involves the ring-opening of a tetralin epoxide with an amine. This method can offer good stereochemical control.

Reactants:

-

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

-

Amine (e.g., ammonia or a protected amine)

-

Solvent (e.g., an alcohol or a polar aprotic solvent)

Procedure:

-

Dissolve the epoxide in a suitable solvent.

-

Add the amine to the solution. The reaction may be heated to facilitate the ring-opening.

-

Monitor the reaction for the consumption of the epoxide.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the product, which will be a mixture of regioisomers, by column chromatography to isolate the desired 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol.

-

If a protected amine was used, a deprotection step will be necessary.

-

Finally, treat the free base with hydrochloric acid to form the hydrochloride salt.

Caption: Potential synthetic pathways to this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, the following table summarizes the expected key spectroscopic features based on the analysis of structurally related compounds such as 2-aminotetralin and 1,2,3,4-tetrahydro-1-naphthol.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons (approx. 7.0-7.5 ppm), a benzylic proton adjacent to the hydroxyl group (approx. 4.5-5.0 ppm), a proton at the carbon bearing the amino group, and aliphatic protons of the tetralin ring system. |

| ¹³C NMR | Aromatic carbons (approx. 120-140 ppm), a carbon bearing the hydroxyl group (approx. 65-75 ppm), a carbon bearing the amino group (approx. 45-55 ppm), and aliphatic carbons (approx. 20-40 ppm). |

| FTIR | O-H and N-H stretching vibrations (broad band around 3200-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₁₀H₁₃NO) and characteristic fragmentation patterns involving the loss of water and the amino group. |

Biological Activity and Signaling Pathways

2-Aminotetralin derivatives are a well-established class of compounds that interact with dopamine and serotonin receptors. The rigidified phenethylamine backbone of the 2-aminotetralin scaffold is a key structural motif for binding to these G-protein coupled receptors (GPCRs).

Dopamine Receptor Interactions

Derivatives of 2-aminotetralin are known to exhibit high affinity for D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors. Substitutions on the aromatic ring and the amino group significantly influence the binding affinity and functional activity (agonist, partial agonist, or antagonist). It is anticipated that this compound will also interact with dopamine receptors, although its specific affinity and efficacy remain to be experimentally determined.

Caption: General signaling pathways for dopamine receptors modulated by 2-aminotetralin derivatives.

Serotonin Receptor Interactions

Many 2-aminotetralin derivatives also show high affinity for various serotonin (5-HT) receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂ receptors. The substitution pattern on the 2-aminotetralin core is crucial for determining the selectivity profile for different 5-HT receptor subtypes. Agonist activity at 5-HT₁ₐ receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Caption: General signaling pathway for the 5-HT₁ₐ receptor, a common target for 2-aminotetralin derivatives.

Experimental Protocols for Biological Assays

To characterize the pharmacological profile of this compound, the following standard in vitro assays are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compound for specific receptors.

Protocol Outline:

-